molecular formula C9H14O3 B3383118 Methyl 4-methyl-3-oxocyclohexanecarboxylate CAS No. 3913-99-3

Methyl 4-methyl-3-oxocyclohexanecarboxylate

Cat. No.: B3383118
CAS No.: 3913-99-3
M. Wt: 170.21 g/mol
InChI Key: HOXHPJRXOROTQC-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxocyclohexanecarboxylate is a cyclic ester featuring a cyclohexane backbone substituted with a methyl group at position 4 and a ketone (oxo) group at position 2. Structurally, the compound combines ester and ketone functionalities, making it a versatile intermediate in organic synthesis, particularly in cycloadditions, condensations, or as a precursor for pharmaceuticals .

Properties

IUPAC Name

methyl 4-methyl-3-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXHPJRXOROTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294996
Record name methyl 4-methyl-3-oxocyclohexanecarboxylate
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Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-99-3
Record name Methyl 4-methyl-3-oxocyclohexanecarboxylate
Source CAS Common Chemistry
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Record name Methyl 4-methyl-3-oxocyclohexanecarboxylate
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Record name NSC99212
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Record name methyl 4-methyl-3-oxocyclohexanecarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which upon further treatment with methanol, yields the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of the starting materials, followed by their controlled reaction under optimized conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-oxocyclohexanecarboxylic acid.

    Reduction: Formation of 4-methyl-3-hydroxycyclohexanecarboxylate.

    Substitution: Formation of halogenated derivatives such as 4-methyl-3-bromo- or 4-methyl-3-chlorocyclohexanecarboxylate.

Scientific Research Applications

Methyl 4-methyl-3-oxocyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylate group can form ester linkages with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous cyclohexane derivatives:

Methyl Cyclohexanecarboxylate (C₈H₁₂O₂)
  • Molecular Weight : 142.20 g/mol
  • Boiling Point : 183°C | Melting Point : 60°C
  • Solubility : Insoluble in water; soluble in alcohol and ether.
  • Key Differences : Lacks the 3-oxo and 4-methyl groups, resulting in lower polarity and reduced steric hindrance. This leads to a lower boiling point compared to oxo-substituted analogs .
Methyl 4-Oxocyclohexanecarboxylate (CAS 6297-22-9)
  • Molecular Formula : C₈H₁₂O₃ (estimated molecular weight: 156.18 g/mol)
  • The ketone enhances polarity, likely increasing boiling/melting points compared to non-oxo esters. Applications include use in ketone-mediated reactions such as aldol condensations .
1-Methylcyclohexanol (C₇H₁₄O)
  • Molecular Weight : 114.19 g/mol
  • Boiling Point : 155°C | Melting Point : 67°C
  • Key Differences : An alcohol derivative with a hydroxyl group instead of an ester. Exhibits hydrogen bonding, leading to higher water solubility but lower thermal stability compared to esters .

Physical and Chemical Properties

Table 1 summarizes critical properties of comparable compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
Methyl 4-methyl-3-oxocyclohexanecarboxylate* C₉H₁₄O₃ ~170.21 (estimated) ~190–210 (estimated) ~50–70 (estimated) Low in water; soluble in organic solvents
Methyl Cyclohexanecarboxylate C₈H₁₂O₂ 142.20 183 60 Insoluble in water
Methyl 4-Oxocyclohexanecarboxylate C₈H₁₂O₃ 156.18 ~200 (estimated) ~65 (estimated) Similar to target
1-Methylcyclohexanol C₇H₁₄O 114.19 155 67 Soluble in benzene

*Estimated values based on functional group contributions and analogs .

Comparison with Aromatic Derivatives

  • Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (C₁₄H₁₄Cl₂O₃) :
    • Molecular Weight : 313.17 g/mol
    • Key Differences : The dichlorophenyl group adds aromaticity and electron-withdrawing effects, drastically increasing molecular weight and altering solubility. Such derivatives are often used in agrochemicals or as intermediates in drug synthesis .

Research Findings and Trends

  • Thermal Stability : Cyclohexane esters with oxo groups (e.g., the target compound) exhibit higher thermal stability than their alcohol counterparts due to reduced hydrogen bonding .
  • Industrial Relevance: Compounds like 3,4-epoxy-6-methylcyclohexylmethyl carboxylate () highlight the role of cyclohexane esters in polymer chemistry, though their carcinogenic profiles require careful handling .

Biological Activity

Methyl 4-methyl-3-oxocyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ketone and ester functional groups, which play crucial roles in its biological interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

Chemical Reactions Overview:

  • Oxidation: Can yield carboxylic acids.
  • Reduction: Can produce alcohol derivatives.
  • Substitution: Capable of forming halogenated derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ketone group can engage in nucleophilic addition reactions, while the carboxylate group can form ester linkages with other biomolecules. These interactions can modulate various biochemical pathways, leading to observed effects such as antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study: Inhibition of TNF-α Production
A study involving macrophage cell lines demonstrated that treatment with this compound led to a significant reduction in tumor necrosis factor-alpha (TNF-α) production. This suggests that the compound could be beneficial in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
Methyl 4-oxocyclohexanecarboxylateLacks methyl group at position 4Lower antimicrobial effect
Ethyl 2-methyl-4-oxocyclohexanecarboxylateEthyl group instead of methylDifferent reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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